molecular formula C9H6Cl3NO3 B2493885 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid CAS No. 39263-98-4

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid

Cat. No. B2493885
CAS RN: 39263-98-4
M. Wt: 282.5
InChI Key: XQEXUNLSFWPBMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-dichloro benzoic acid, involves starting with o-amino benzoic acid as the raw material. The process includes chlorination and diazotization under specific conditions to achieve high yields. Optimal conditions, including the ratio of raw materials, reaction temperature, and solvent volume, significantly affect the yield, which can reach over 70% (C. Qun, 2009).

Molecular Structure Analysis

While the exact molecular structure analysis of "3,5-Dichloro-2-(2-chloroacetamido)benzoic acid" is not directly available, similar compounds have been studied to understand their molecular configuration, bonding, and spatial arrangement. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed to ascertain the structure and confirm the presence of functional groups and the overall geometry of such molecules.

Chemical Reactions and Properties

Compounds related to 3,5-dichloro benzoic acid derivatives undergo various chemical reactions, including esterification, amidation, and reactions with other organic and inorganic chemicals, showcasing their reactivity. These reactions are crucial for further modifications and applications in different chemical syntheses and industries (N. Shajari, A. Kazemizadeh, A. Ramazani, 2015).

Scientific Research Applications

Antituberculosis Activity

Organotin(IV) complexes, including those with carboxylic acids such as mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, demonstrate significant antituberculosis activity. This activity is influenced by the ligand environment, the organic groups attached to the tin, and the compound's structure and toxicity. Notably, triorganotin(IV) complexes exhibit superior antituberculosis effectiveness compared to their diorganotin(IV) counterparts, potentially due to the associated organic ligand toxicity, which decreases in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

Salicylic Acid Derivative Applications

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential substitute for acetylsalicylic acid due to its promising COX-2 specificity, toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activities. This review highlights its potential as a "new" drug development candidate, emphasizing the discovery, activity, benefits, and possible molecular mechanisms of its regulations in health and disease (Tjahjono et al., 2022).

Benzoic Acid in Gut Function Regulation

Benzoic acid, widely used as an antibacterial and antifungal preservative in foods and feeds, can promote gut functions including digestion, absorption, and barrier integrity. Appropriate levels of benzoic acid may enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could impair gut health (Mao, Yang, Chen, Yu, & He, 2019).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation, serious eye damage/eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-2-[(2-chloroacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3NO3/c10-3-7(14)13-8-5(9(15)16)1-4(11)2-6(8)12/h1-2H,3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEXUNLSFWPBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NC(=O)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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